trans-4-Methyl-2-pentene

Description

Significance as a Foundation for Advanced Organic Synthesis

The primary role of trans-4-methyl-2-pentene in academic and industrial settings is as a foundational intermediate for the creation of more complex organic molecules. lookchem.com Its carbon-carbon double bond is a key functional group that allows for a wide array of chemical transformations. These reactions include, but are not limited to, oxidation, reduction, and substitution, enabling the synthesis of a diverse range of derivatives.

One of the key areas of its application is in the synthesis of fine chemicals, including those with potential applications in the pharmaceutical and agrochemical industries. lookchem.com The specific stereochemistry of the trans isomer can influence the stereochemical outcome of subsequent reactions, a critical factor in the synthesis of chiral molecules where specific three-dimensional arrangements are essential for biological activity.

The reactivity of the double bond allows for the introduction of various functional groups. For instance, it can undergo addition reactions with halogens like chlorine (Cl₂) to form 2,3-dichloro-4-methylpentane, or with hydrogen halides like hydrogen bromide (HBr) to yield 2-bromo-4-methylpentane (B50952) and 3-bromo-4-methylpentane. quora.com These halogenated derivatives can then serve as precursors for further synthetic manipulations.

Interdisciplinary Research Applications and Contextual Relevance

The utility of this compound extends beyond traditional organic synthesis into interdisciplinary research areas. It serves as a model compound in laboratory research for the investigation of reaction mechanisms and the development of novel synthetic methodologies. lookchem.com Its well-defined structure allows chemists to study the intricacies of stereoselectivity and regioselectivity in chemical reactions.

In the field of polymer chemistry, the conformational stability of units derived from this compound within polymer chains has been a subject of study. Infrared spectroscopy has been used to analyze these conformations, which can significantly impact the physical properties of the resulting polymeric materials, such as their elasticity and durability.

Furthermore, the study of the cis-trans isomerism of 4-methyl-2-pentene (B213027) provides a valuable case study for understanding the influence of stereochemistry on molecular properties. The trans isomer exhibits greater thermodynamic stability compared to its cis counterpart, which is reflected in its lower heat of hydrogenation. This difference in stability and the resulting variations in physical properties underscore the importance of stereochemical control in chemical synthesis and materials science.

The compound is also utilized in the production of solvents and resins, highlighting its relevance in industrial chemical processes. lookchem.com Its ability to dissolve a range of substances makes it a useful component in various manufacturing applications. lookchem.com

Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₂ scbt.com |

| Molecular Weight | 84.16 g/mol scbt.com |

| CAS Number | 674-76-0 scbt.com |

| Appearance | Colorless liquid lookchem.com |

| Boiling Point | 58 °C echemi.com |

| Melting Point | -140.8 °C echemi.com |

| Density | 0.686 g/mL at 20 °C chemicalbook.com |

| Refractive Index | n20/D 1.392 lookchem.com |

| Flash Point | -33 °C echemi.com |

| Water Solubility | Insoluble chemicalbook.com |

Comparative Properties of 4-Methyl-2-pentene Isomers

| Property | This compound | cis-4-Methyl-2-pentene (B1587906) |

| Heat of Hydrogenation | -27.3 kcal/mol (-114.2 kJ/mol) | -27.9 kcal/mol (-116.9 kJ/mol) |

| CAS Number | 674-76-0 | 691-38-3 |

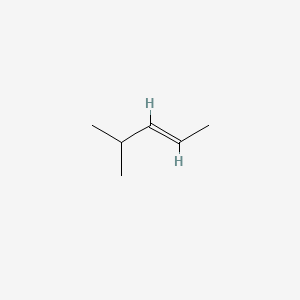

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(E)-4-methylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-4-5-6(2)3/h4-6H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAQJENWWYGFSN-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101015956 | |

| Record name | (2E)-4-methylpent-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | (E)-4-Methylpent-2-ene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

223.0 [mmHg] | |

| Record name | (E)-4-Methylpent-2-ene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

674-76-0, 4461-48-7 | |

| Record name | trans-4-Methyl-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=674-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-pentene, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylpent-2-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Methyl-2-pentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-4-methylpent-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-4-methylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-2-PENTENE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M38LU0DQ4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Stereoselective Methodologies for Trans 4 Methyl 2 Pentene

Laboratory and Industrial Synthesis Routes

The preparation of trans-4-Methyl-2-pentene can be achieved through several distinct chemical transformations, each with its own set of advantages and mechanistic intricacies. These routes include the alkylation of alkenes, the partial hydrogenation of alkynes, and the isomerization of dienes.

Alkylation of Alkenes (e.g., 2-pentene (B8815676) methylation)

One potential route to this compound involves the methylation of 2-pentene. This method relies on the introduction of a methyl group to the 2-pentene backbone. The success of this approach hinges on controlling the regioselectivity and stereoselectivity of the reaction to favor the formation of the trans isomer at the 2-position.

The alkylation of an alkene like 2-pentene typically proceeds through an electrophilic addition mechanism. unacademy.com In this process, an electrophilic methylating agent is attacked by the electron-rich pi bond of the alkene. unacademy.comlibretexts.org This initial attack results in the formation of a carbocation intermediate. unacademy.comlibretexts.org The stability of this carbocation is a key factor in determining the reaction pathway. The subsequent step involves either the loss of a proton to form the substituted alkene or the attack of a nucleophile. To achieve methylation, the reaction conditions must be tailored to promote the formation of the new carbon-carbon bond and the desired stereochemistry. The formation of the trans isomer is often favored due to steric considerations, where the incoming groups position themselves to minimize steric hindrance. testbook.com

Partial Hydrogenation of Alkynes (e.g., 4-methyl-1-pentyne)

A widely utilized and stereocontrolled method for the synthesis of trans-alkenes is the partial hydrogenation of the corresponding alkyne. masterorganicchemistry.com For the synthesis of this compound, the starting material would be 4-methyl-1-pentyne. fishersci.calookchem.com This method offers a high degree of stereoselectivity, provided the appropriate catalytic system is employed. masterorganicchemistry.com

The reduction of alkynes to trans-alkenes is classically achieved using a dissolving metal reduction, most commonly with sodium in liquid ammonia (B1221849). masterorganicchemistry.comquimicaorganica.orgjove.com This method stands in contrast to catalytic hydrogenation with catalysts like Lindlar's catalyst, which stereoselectively produces cis-alkenes. quimicaorganica.org

The mechanism of the sodium in liquid ammonia reduction involves the transfer of a solvated electron from the sodium metal to the alkyne. testbook.comjove.combyjus.com This generates a radical anion intermediate. testbook.comquimicaorganica.org The radical anion can exist in both cis and trans conformations, but the trans form is sterically more stable and therefore predominates. testbook.combyjus.com This intermediate is then protonated by the ammonia solvent to yield a vinylic radical. testbook.com A second electron transfer from another sodium atom converts the vinylic radical into a vinylic anion. testbook.comquimicaorganica.org Finally, a second protonation by ammonia yields the trans-alkene product. testbook.comquimicaorganica.org The stereochemical outcome is thus dictated by the thermodynamic stability of the radical anion intermediate. testbook.combyjus.com

Table 1: Comparison of Catalytic Systems for Alkyne Hydrogenation

| Catalytic System | Starting Alkyne | Product | Stereoselectivity | Reference(s) |

|---|---|---|---|---|

| Sodium in Liquid Ammonia | 4-Methyl-1-pentyne | This compound | High for trans isomer | masterorganicchemistry.comquimicaorganica.org |

| Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead acetate (B1210297) and quinoline) | 4-Methyl-1-pentyne | cis-4-Methyl-2-pentene (B1587906) | High for cis isomer | quimicaorganica.org |

| Nickel(II) salts with specific anions (e.g., NiI₂) and water as H source | Internal Alkynes | trans-Alkenes | High for trans isomer | bohrium.com |

| Ruthenium-based homogeneous catalysts | Internal Alkynes | (E)-Alkenes | High for trans isomer | rsc.org |

Isomerization of Dienes (e.g., 4-methyl-1,3-pentadiene)

The isomerization of dienes presents another synthetic avenue to access specific alkene isomers. In the case of this compound, a potential precursor is 4-methyl-1,3-pentadiene (B1595702). chemchart.com Isomerization reactions involve the migration of a double bond within the carbon skeleton and can be promoted by various means, including thermal or catalytic methods. thieme-connect.de

Thermal isomerization involves heating the starting diene to induce the rearrangement of its double bonds to a more thermodynamically stable configuration. libretexts.org Conjugated dienes are generally more stable than isolated dienes, and among conjugated dienes, the substitution pattern and stereochemistry influence their relative stabilities. libretexts.org The isomerization of 4-methyl-1,3-pentadiene to 4-methyl-2-pentene (B213027) would involve a hydrogen shift. The trans isomer of 4-methyl-2-pentene is generally more stable than the cis isomer due to reduced steric strain. Therefore, under thermodynamic control, the equilibrium would favor the formation of the trans product. Studies on the isomerization of similar dienes have shown that these transformations can be achieved, although they may require high temperatures and can sometimes lead to a mixture of products. thieme-connect.de

Acid-Catalyzed Isomerization Mechanisms

Acid-catalyzed isomerization is a key process for synthesizing this compound from its isomers, such as 2-methyl-1-pentene (B165372). The mechanism hinges on the formation of a carbocation intermediate.

The process begins with the protonation of the alkene by a strong acid, like sulfuric acid (H₂SO₄), to form a carbocation. tandfonline.com For instance, the protonation of 2-methyl-1-pentene leads to a tertiary carbocation. This intermediate can then undergo rearrangement to form the more stable alkene structure, this compound. The general mechanism can be visualized as:

Alkene + H⁺ ⇌ Carbocation Intermediate → Isomerized Alkene + H⁺

This equilibrium is a fundamental aspect of hydrocarbon chemistry in acidic media. tandfonline.com The isomerization of various alkenes, including butenes, has been studied, and the mechanism often involves a kinetically stable metal hydride with a coordinated olefin that rearranges to a metal alkyl and then to the isomeric olefin complex. researchgate.net

Dehydration Reactions of Related Alcohols (e.g., 4-methyl-2-pentanol)

The dehydration of alcohols, such as 4-methyl-2-pentanol (B46003), is a common and effective method for synthesizing alkenes, including this compound. brainly.com This elimination reaction is typically catalyzed by strong acids like sulfuric acid or phosphoric acid. edubirdie.com

The mechanism for the dehydration of secondary alcohols like 4-methyl-2-pentanol proceeds through an E1 pathway. edubirdie.comlibretexts.org The key steps are:

Protonation of the Hydroxyl Group: The alcohol's hydroxyl (-OH) group is a poor leaving group. Protonation by the acid catalyst converts it into an alkyloxonium ion, which contains a much better leaving group: water (H₂O). edubirdie.comlibretexts.org

Formation of a Carbocation: The alkyloxonium ion departs, leaving behind a secondary carbocation intermediate. edubirdie.comnumberanalytics.com This is the rate-determining step of the reaction. edubirdie.com

Deprotonation to Form the Alkene: A base, which can be a water molecule or the conjugate base of the acid (HSO₄⁻), abstracts a proton from a carbon atom adjacent to the positively charged carbon. libretexts.org This results in the formation of a carbon-carbon double bond.

The dehydration of 4-methyl-2-pentanol can yield a mixture of alkene isomers, including 4-methyl-1-pentene (B8377), cis-4-methyl-2-pentene, this compound, 2-methyl-1-pentene, and 2-methyl-2-pentene (B165383). wpmucdn.com According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene. brainly.comchegg.com In this case, 2-methyl-2-pentene is the most substituted, but this compound is also a significant product. edubirdie.comchegg.com

Factors Governing Stereoselectivity in this compound Formation

The formation of the desired trans isomer over its cis counterpart is governed by several critical factors, including the choice of catalyst, reaction temperature, and the solvent used.

Catalyst Influence on Addition Mechanism and Stereochemistry

The catalyst plays a pivotal role in directing the stereochemical outcome of the reaction. Transition metal catalysts are known to influence the addition mechanism and, consequently, the stereochemistry of the product. For instance, in the hydrogenation of alkynes, using a Lindlar catalyst typically favors the formation of the cis isomer, while a dissolving metal reduction (e.g., sodium in liquid ammonia) is preferred for producing the trans isomer.

In the context of dehydration, the nature of the acid catalyst can also affect the product distribution. While strong protic acids like H₂SO₄ are common, solid acid catalysts are also employed. lookchem.com The use of bifunctional catalysts with both acid and base sites can synergistically promote cascade reactions, such as reduction and dehydration, influencing the selectivity towards the trans product. mdpi.com For example, a hafnium-based polymeric nanocatalyst has been shown to be effective in the conversion of a ketone to trans-anethole, a structurally related compound. mdpi.com The stereospecificity of Ziegler-Natta catalysts, often used in polymerization, is also highly dependent on the catalyst structure and any external donor compounds used. mdpi.com

Temperature Effects on Isomer Formation

Temperature is a critical parameter in controlling the ratio of isomers formed. Generally, lower temperatures favor the formation of the more thermodynamically stable trans isomer by minimizing side reactions and further isomerization. Alkene isomerization reactions are often reversible and mildly exothermic, meaning that lower temperatures shift the equilibrium towards the more stable, highly branched isomers. walshmedicalmedia.com

However, higher temperatures are sometimes necessary to achieve a reasonable reaction rate. walshmedicalmedia.com This creates a trade-off, as higher temperatures can also promote undesired side reactions like cracking and polymerization. walshmedicalmedia.com Therefore, finding an optimal temperature is crucial for maximizing the yield of the desired isomer. walshmedicalmedia.com Studies on the isomerization of olefins have shown that the equilibrium mole fractions of isomers are temperature-dependent. researchgate.net For some reactions, an increase in temperature favors the formation of certain isomers over others. acs.org For example, in the ozonolysis of α-pinene, the formation of highly oxygenated organic molecules was found to decrease significantly at lower temperatures. copernicus.org

Solvent Polarity and Intermediates Stabilization

The polarity of the solvent can significantly influence the reaction pathway by affecting the stability of charged intermediates like carbocations. numberanalytics.com Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing carbocations through solvation. libretexts.orgmasterorganicchemistry.com This stabilization can facilitate reactions that proceed through a carbocation intermediate, such as the E1 dehydration of alcohols. libretexts.orgmasterorganicchemistry.com

In acid-catalyzed isomerization, the choice of solvent can impact the distribution of isomers. Polar solvents can stabilize the transition states leading to different isomers to varying extents, thereby influencing the product ratio. For reactions involving ionic intermediates, the rate of reaction is generally greater in polar solvents. msu.edu However, in some cases, non-polar solvents are used to prevent the solvent from acting as a nucleophile and participating in the reaction. msu.edu The interaction between the solvent and the catalyst can also be a determining factor in the stereochemical outcome. mdma.ch

Interactive Data Table: Products of 4-methyl-2-pentanol Dehydration

| Product Name | Boiling Point (°C) | Isomer Type |

| 4-methyl-1-pentene | 53.9 | Positional Isomer |

| cis-4-methyl-2-pentene | 56.4 | Geometric Isomer (Z) |

| This compound | 58.6 | Geometric Isomer (E) |

| 2-methyl-1-pentene | 61 | Positional Isomer |

| 2-methyl-2-pentene | 67.3 | Positional Isomer |

Data sourced from a laboratory experiment on the dehydration of 4-methyl-2-pentanol. wpmucdn.com

Reaction Mechanisms and Pathways of Trans 4 Methyl 2 Pentene

Oxidative Transformations

Oxidative transformations of trans-4-methyl-2-pentene involve the cleavage of the π-bond and the formation of new carbon-oxygen bonds. These reactions are crucial for the synthesis of various oxygenated organic compounds.

The epoxidation of this compound involves the addition of a single oxygen atom across the double bond to form an epoxide, a three-membered ring containing two carbon atoms and one oxygen atom. This reaction is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).

The reaction proceeds through a concerted mechanism where the peroxy acid delivers an oxygen atom to the alkene in a single step. leah4sci.com This syn-addition mechanism means that the stereochemistry of the starting alkene is retained in the epoxide product. For this compound, this results in the formation of a trans-epoxide. The oxygen atom can approach the double bond from either face, leading to the formation of a racemic mixture of enantiomers.

Reaction Scheme: Epoxidation of this compound

| Reactant | Reagent | Product |

| This compound | m-CPBA | (2R,3S)-2-isopropyl-3-methyloxirane and (2S,3R)-2-isopropyl-3-methyloxirane |

Dihydroxylation is the process of adding two hydroxyl (-OH) groups to the double bond of an alkene, resulting in the formation of a diol (glycol). The stereochemical outcome of this reaction is dependent on the reagents used.

Syn-Dihydroxylation: The use of osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃) or catalytic amounts of OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO) results in the syn-addition of the two hydroxyl groups. masterorganicchemistry.com This means that both hydroxyl groups add to the same face of the double bond. For this compound, this concerted reaction leads to the formation of a racemic mixture of enantiomeric diols. libretexts.org

Anti-Dihydroxylation: While not a direct addition, anti-dihydroxylation can be achieved in a two-step process involving the formation of an epoxide followed by acid-catalyzed ring-opening with water. The nucleophilic attack of water on the protonated epoxide occurs from the side opposite to the epoxide oxygen, resulting in the formation of a trans-diol.

Table of Dihydroxylation Reactions

| Reaction Type | Reagents | Product Stereochemistry |

| Syn-Dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | Racemic mixture of (2R,3R)- and (2S,3S)-4-methylpentane-2,3-diol |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Racemic mixture of (2R,3S)- and (2S,3R)-4-methylpentane-2,3-diol |

This compound can also react with other electrophilic oxygen species, such as singlet oxygen (¹O₂). The reaction of singlet oxygen with alkenes that possess allylic hydrogens can proceed via an ene reaction. researchgate.netacs.org In this process, the singlet oxygen abstracts an allylic hydrogen, and the double bond shifts, leading to the formation of an allylic hydroperoxide. For this compound, there are allylic hydrogens at both the C1 and C4 positions, which could potentially lead to a mixture of hydroperoxide products.

Reductive Processes

Reduction of the double bond in this compound leads to the formation of the corresponding alkane.

Catalytic hydrogenation is a common method for the reduction of alkenes. In this reaction, this compound reacts with hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). The reaction involves the syn-addition of two hydrogen atoms across the double bond. The product of the hydrogenation of this compound is 2-methylpentane.

Hydrogenation Reaction Data

| Substrate | Reagents | Product |

| This compound | H₂, Pt/C | 2-Methylpentane |

Electrophilic Addition Reactions

The electron-rich π-bond of this compound is susceptible to attack by electrophiles, leading to a variety of addition reactions. These reactions typically proceed through a carbocation intermediate.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound follows Markovnikov's rule. masterorganicchemistry.com The initial step is the protonation of the double bond to form the more stable carbocation. In the case of this compound, protonation can occur at either C2 or C3, leading to the formation of a secondary carbocation at C3 or a secondary carbocation at C2, respectively. The secondary carbocation at C2 is adjacent to a tertiary carbon, which can lead to a hydride shift to form a more stable tertiary carbocation at C4. Consequently, a mixture of products can be formed. study.comquora.com For example, the reaction with HBr can yield both 2-bromo-4-methylpentane (B50952) and 3-bromo-4-methylpentane. study.comquora.com

Halogenation: The reaction of this compound with halogens such as chlorine (Cl₂) or bromine (Br₂) results in the addition of two halogen atoms across the double bond. This reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion in an Sₙ2-like fashion. masterorganicchemistry.comlibretexts.org This mechanism leads to the anti-addition of the two halogen atoms. masterorganicchemistry.com The reaction of this compound with Cl₂ yields 2,3-dichloro-4-methylpentane. quora.com

Summary of Electrophilic Addition Products

| Reagent | Intermediate | Major Product(s) |

| HCl | Secondary and Tertiary Carbocations | 2-Chloro-2-methylpentane and 3-Chloro-4-methylpentane |

| HBr | Secondary and Tertiary Carbocations | 2-Bromo-4-methylpentane and 3-Bromo-4-methylpentane |

| Cl₂ | Chloronium ion | (2R,3S)- and (2S,3R)-2,3-dichloro-4-methylpentane |

| Br₂ | Bromonium ion | (2R,3S)- and (2S,3R)-2,3-dibromo-4-methylpentane |

Stereospecific Reactions with Carbenes (e.g., Adamantylidenecarbene)

The reaction of this compound with carbenes, such as adamantylidenecarbene, demonstrates a high degree of stereospecificity. Adamantylidenecarbene, generated photochemically, reacts with this compound to yield the corresponding cyclopropane adduct in a manner that preserves the stereochemistry of the starting alkene. nih.gov This stereospecificity suggests that the adamantylidenecarbene reacts as a singlet carbene. nih.gov

The photochemical generation of adamantylidenecarbene in the presence of this compound leads to the formation of a specific cyclopropane derivative, identified as compound 36 in related studies. nih.gov The reaction proceeds in a stereospecific fashion, yielding the trans-adduct. nih.gov To confirm the stereochemistry of the product, an authentic sample of the trans-cyclopropane derivative was independently synthesized for comparison. nih.gov This synthesis involved the phase-transfer catalyzed addition of dichlorocarbene to this compound to form the dichlorocyclopropane adduct 38 , followed by a Takeda reaction to yield the final product 36 . nih.gov The independently synthesized compound was found to be identical to the adduct formed in the photochemical reaction, confirming the stereospecific nature of the cyclopropanation. nih.gov

| Reactant | Carbene Source | Product | Stereochemistry | Yield |

| This compound | Photolysis of 1-(2-adamantylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene | Alkylidene cyclopropane (36 ) | Stereospecific (trans) | 15% |

Hydroboration Mechanisms and Regioselectivity

Hydroboration is a chemical reaction that involves the addition of a boron-hydrogen bond to a C-C double bond. In the case of this compound, the hydroboration-oxidation reaction is a two-step process that converts the alkene into an alcohol. wikipedia.org This reaction is known for its anti-Markovnikov regioselectivity, meaning the hydroxyl group attaches to the less-substituted carbon atom of the double bond. wikipedia.org The reaction is also stereospecific, resulting in a syn addition, where the hydrogen and the hydroxyl group are added to the same face of the double bond. wikipedia.org

Steric hindrance plays a significant role in determining the regioselectivity of the hydroboration of this compound. The boron atom preferentially adds to the less sterically hindered carbon atom of the double bond. scielo.org.boresearchgate.net In this compound, the structural complexity of the side chains influences the addition of the boron atom, with a slight preference for the carbon atom with the less hindering side chain. scielo.org.bo This is to avoid steric repulsion when subsequent alkene molecules add to the boron atom to form the trialkylborane intermediate. scielo.org.bo Studies have shown that with diborane, the hydroboration of 4-methyl-2-pentene (B213027) results in a 57% to 43% distribution of the boron atom, favoring the less substituted carbon. scielo.org.boresearchgate.net The regioselectivity can be enhanced by using bulkier hydroborating agents. scielo.org.bo For instance, the use of thexylchloroborane-dimethyl sulfide or 9-BBN can increase the regioselectivity to 99% and 99.8% respectively. scielo.org.bo

| Hydroborating Agent | Regioselectivity (Boron on less substituted carbon) |

| Diborane | 57% |

| Disiamylborane (DAB) | 97% |

| Thexylborane (TB) | 66% |

| Thexylchloroborane-dimethyl sulfide | 99% |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | 99.8% |

Participation in Dimerization Reactions

This compound is a prominent product in the dimerization of propylene (B89431), a fundamental process in the petrochemical industry for producing valuable C₆ olefins. These dimers serve as intermediates for producing larger molecules or as gasoline additives.

The dimerization of propylene can proceed through several catalytic pathways, leading to a mixture of hexene isomers, including linear hexenes, methylpentenes, and dimethylbutenes. The formation of the 4-methyl-2-pentene skeleton specifically arises from a "head-to-tail" addition of two propylene molecules.

One significant pathway involves catalysis by nickel complexes, which often follows a coordination-insertion mechanism . uh.edu In this process:

A propylene molecule coordinates to an active nickel hydride (Ni-H) species.

Regioselective insertion of the propylene into the Ni-H bond occurs. A 2,1-insertion (anti-Markovnikov) leads to an isobutyl-nickel intermediate, whereas a 1,2-insertion (Markovnikov) leads to a n-propyl-nickel intermediate.

A second propylene molecule coordinates to the nickel center.

This second molecule inserts into the nickel-alkyl bond.

The resulting C₆-nickel intermediate undergoes β-hydride elimination to release a hexene product and regenerate the active Ni-H catalyst.

The formation of 4-methyl-1-pentene (B8377), a common primary product, occurs via 2,1-insertion followed by 1,2-insertion and subsequent β-hydride elimination. nih.govresearchgate.net this compound is then readily formed through subsequent isomerization of the initially produced 4-methyl-1-pentene under the reaction conditions.

Another proposed mechanism for dimerization over certain catalysts is the Cossee-Arlman pathway , which involves the coordination of propylene molecules to unsaturated metal cations, leading to C-C bond formation. researchgate.net

The selectivity towards 4-methyl-2-pentene in propylene dimerization is highly dependent on the catalyst system and reaction conditions. The goal is often to maximize the formation of branched C₆ isomers over linear ones.

Catalyst systems based on nickel, such as Ni-MFU-4l, have demonstrated high selectivity for branched hexenes. This selectivity is attributed to a preference for the 2,1-insertion of propylene, which ultimately leads to the methyl-branched carbon skeleton. uh.edu Furthermore, slow re-insertion of the product hexenes back into the catalyst active site helps preserve the initial product distribution. uh.edu

Hafnocene-based catalysts have also been studied for propylene oligomerization. The selectivity for 4-methyl-1-pentene, the precursor to 4-methyl-2-pentene, can be tuned by altering the substituents on the cyclopentadienyl (B1206354) ligands of the catalyst. nih.govresearchgate.net For instance, bulkier ligands can favor the β-methyl elimination pathway that produces 4-methyl-1-pentene. nih.govresearchgate.net

The table below summarizes the selectivity of different catalytic systems in propylene dimerization.

| Catalyst System | Predominant Product(s) | Reported Selectivity | Reference |

| NiSO₄/Nb₂O₅ | C₆ Products (inc. 4-methyl-2-pentene) | ~75% for C₆ | researchgate.net |

| (η⁵-C₅Me₄(i)Bu)₂HfCl₂ | 4-Methyl-1-pentene | Up to 61.6 wt% | nih.govresearchgate.net |

| K-Cu/K₂CO₃ | 4-Methyl-1-pentene | 80.6% | researchgate.net |

| Ni-MFU-4l | Branched Hexenes | High selectivity for branched dimers | uh.edu |

Propylene Dimerization Pathways

C-H Functionalization and Molecular Editing

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to modifying molecules compared to traditional methods that rely on pre-functionalized substrates. researchgate.netnih.gov For an alkene like this compound, C-H functionalization offers the potential to introduce new functional groups at specific positions, thereby creating more complex and valuable molecules.

Site-selective functionalization of a molecule with multiple types of C-H bonds is a significant challenge. nih.gov In this compound, there are several distinct C-H bonds:

Vinylic C-H: Directly on the double bond.

Allylic C-H: On the carbon atoms adjacent to the double bond (C4).

Primary C-H: On the terminal methyl groups (C1 and the two methyls on C4).

Modern catalytic methods, often involving transition metals or photocatalysis, have been developed for the site-selective alkynylation (introduction of an alkyne group) and allylation (introduction of an allyl group) of C-H bonds. rsc.orgrsc.org

Alkynylation: While directing-group-assisted methods are common for achieving regioselectivity in arenes, nih.gov the functionalization of unactivated C(sp³)-H bonds in alkenes often relies on the inherent reactivity of the C-H bonds. Allylic C-H bonds are generally more reactive towards radical abstraction due to the stability of the resulting allyl radical. Therefore, radical-based C-H alkynylation methods would likely favor functionalization at the C4 position of this compound.

Allylation: Site-selective C-H allylation can also be achieved through various catalytic systems. For example, photocatalytic methods that merge a hydrogen atom transfer (HAT) catalyst with a cross-coupling catalyst can functionalize electron-rich C-H bonds. researchgate.netnih.gov In the case of this compound, the tertiary allylic C-H bond at the C4 position would be a prime target for such transformations due to its relative weakness and the stability of the resulting radical intermediate.

The potential sites for functionalization and their relative reactivity are summarized below.

| C-H Bond Type | Position | Expected Relative Reactivity | Rationale |

| Tertiary Allylic | C4 | High | Weakest C-H bond; forms a stable tertiary allyl radical. |

| Vinylic | C2, C3 | Low | Strong C(sp²)-H bond; difficult to activate. |

| Primary (non-allylic) | C1 | Low | Strong C(sp³)-H bond. |

| Primary (allylic) | Methyl groups on C4 | Moderate | Weaker than typical primary C-H bonds due to allylic stabilization, but stronger than the tertiary allylic C-H. |

Advanced Spectroscopic and Chromatographic Characterization of Trans 4 Methyl 2 Pentene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful tool for the unambiguous determination of the molecular structure of trans-4-Methyl-2-pentene, providing detailed information about the connectivity of atoms and their spatial arrangement.

Proton NMR (¹H NMR) is instrumental in confirming the trans geometry of the double bond in 4-methyl-2-pentene (B213027). The key diagnostic feature is the spin-spin splitting, or J-coupling, observed between the vinyl protons (the hydrogen atoms attached to the double-bonded carbons). The magnitude of the coupling constant (³J) between these protons is highly dependent on the dihedral angle between them.

In a trans configuration, the vinyl protons are anti-periplanar, resulting in a large coupling constant, typically in the range of 11-18 Hz. libretexts.org This is significantly different from the cis isomer, where the syn-periplanar arrangement of vinyl protons leads to a smaller coupling constant, generally between 6-15 Hz. libretexts.org The observation of a large coupling constant for the olefinic protons in the ¹H NMR spectrum of 4-methyl-2-pentene provides definitive evidence for the trans stereochemistry.

| Proton Environment | Expected Splitting Pattern | Characteristic J-coupling Constant (³J) | Significance |

|---|---|---|---|

| Vinylic Protons (H-C=C-H) | Doublet of doublets | ~11-18 Hz | Confirms the trans configuration of the double bond. libretexts.org |

Carbon-13 NMR (¹³C NMR) complements the data from ¹H NMR by providing information on the carbon skeleton of the molecule. Each chemically unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment. The spectrum confirms the presence of six carbon atoms in varied environments: two sp² hybridized carbons of the alkene, and four sp³ hybridized carbons corresponding to the methyl and methine groups.

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (ppm) |

|---|---|---|

| C1 | CH₃ attached to C2 | 17.9 |

| C2 | sp² carbon of C=C | 125.5 |

| C3 | sp² carbon of C=C | 136.3 |

| C4 | CH methine group | 31.4 |

| C5, C6 | Two equivalent CH₃ groups on C4 | 22.5 |

Infrared (IR) Spectroscopy for Conformational and Functional Group Analysis

The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. A crucial band for identifying the trans nature of the double bond is the out-of-plane C-H bending vibration, which appears as a strong absorption peak around 965 cm⁻¹. This band is highly characteristic of trans-disubstituted alkenes. nist.gov

Other significant vibrational modes include the C=C stretching vibration, which typically appears in the region of 1670-1675 cm⁻¹, and C-H stretching vibrations for sp² and sp³ hybridized carbons, observed just above and below 3000 cm⁻¹, respectively.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| C-H Stretch (sp²) | ~3020 cm⁻¹ | Indicates C-H bonds on the double bond. |

| C-H Stretch (sp³) | ~2870-2960 cm⁻¹ | Indicates C-H bonds on the alkyl portions. |

| C=C Stretch | ~1670 cm⁻¹ | Confirms the presence of the carbon-carbon double bond. |

| C-H Out-of-Plane Bend | ~965 cm⁻¹ | Characteristic strong band confirming the trans configuration. nist.gov |

While IR spectroscopy is a valuable tool for studying polymer conformation, specific studies focusing on the conformational stability of polymer chains derived directly from this compound are not extensively documented in readily available literature. Research in this area has more commonly focused on related polyolefins, such as poly(4-methyl-1-pentene), where techniques like FTIR are used to analyze helical conformations and crystalline forms within the polymer structure. mdpi.comchempedia.info Such analyses typically involve monitoring changes in the IR spectrum as a function of temperature or solvent to understand the stability of different polymer conformations.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a primary technique for assessing the purity of volatile compounds like this compound. avantorsciences.comfishersci.com When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification.

In a GC-MS analysis, the compound is first separated from any impurities based on its boiling point and affinity for the GC column. Upon entering the mass spectrometer, it is ionized, typically by electron ionization, causing it to fragment in a predictable manner. The resulting mass spectrum serves as a molecular fingerprint.

For this compound (molecular weight 84.16 g/mol ), the mass spectrum shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 84. chemicalbook.comnist.gov The fragmentation pattern is characteristic of an alkene with a branched alkyl group. Common fragments include the loss of a methyl group (CH₃•, 15 Da) leading to a peak at m/z 69, and the loss of an isopropyl group ((CH₃)₂CH•, 43 Da) resulting in a prominent peak at m/z 41, which is often the base peak. nist.govnih.gov

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 84 | [C₆H₁₂]⁺ | Molecular Ion (M⁺) |

| 69 | [C₅H₉]⁺ | Loss of a methyl group (-CH₃) |

| 41 | [C₃H₅]⁺ | Allylic carbocation, often the base peak. nih.gov |

Separation and Quantification of cis/trans Isomers

The separation and quantification of the geometric isomers, cis- and this compound, are fundamental in quality control and reaction monitoring. Gas chromatography (GC) is the premier technique for this purpose, leveraging the subtle differences in the physical properties of the isomers to achieve separation. The choice of the stationary phase in the GC column is paramount for effective resolution.

Typically, nonpolar stationary phases, such as those based on polydimethylsiloxane, can provide baseline separation of these isomers. The elution order is generally dependent on the boiling points and the interaction with the stationary phase. For many simple alkenes, the trans-isomer, being more linear and having a slightly lower boiling point, often elutes before the cis-isomer. However, the specific interactions with the stationary phase can sometimes alter this order. For quantification, a flame ionization detector (FID) is commonly used due to its high sensitivity and linear response to hydrocarbons.

Key Chromatographic Parameters for Isomer Separation:

| Parameter | Typical Value |

| Column | Capillary column (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1-2 mL/min |

| Injector Temperature | 200 °C |

| Detector Temperature | 250 °C (FID) |

| Oven Program | Isothermal at 40-60 °C or a slow temperature ramp |

This table represents typical starting conditions for the separation of C6 alkene isomers and may require optimization for baseline resolution of 4-methyl-2-pentene isomers.

Impurity Profiling and Purity Validation

Impurity profiling is a critical step in the validation of this compound purity. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for identifying and quantifying trace impurities. thermofisher.com The separation of impurities is achieved on the GC column, and the mass spectrometer provides detailed structural information for identification.

Potential impurities in this compound can arise from its synthesis, which often involves the dehydration of 4-methyl-2-pentanol (B46003) or the isomerization of other C6 alkenes. Therefore, common impurities may include positional isomers (e.g., 4-methyl-1-pentene (B8377), 2-methyl-2-pentene), skeletal isomers (e.g., hexenes), and residual starting materials or solvents. The mass spectrometer fragments the eluting compounds in a characteristic manner, and by comparing the resulting mass spectra to spectral libraries (such as the NIST library), unknown impurities can be identified. For purity validation, the area percentage of the main peak (this compound) is calculated relative to the total area of all detected peaks.

Commonly Encountered Impurities and Their Identification:

| Impurity | Potential Origin | Identification Method |

| cis-4-Methyl-2-pentene (B1587906) | Isomerization | GC retention time, Mass Spectrum |

| 4-Methyl-1-pentene | Incomplete isomerization | GC retention time, Mass Spectrum |

| 2-Methyl-2-pentene (B165383) | Isomerization side reaction | GC retention time, Mass Spectrum |

| 4-Methyl-2-pentanol | Incomplete dehydration | GC retention time, Mass Spectrum |

This table lists plausible impurities based on common synthetic routes. Actual impurity profiles may vary depending on the specific manufacturing process.

Co-elution Challenges and Methodological Solutions

A significant challenge in the chromatographic analysis of alkene mixtures is the potential for co-elution, where two or more compounds elute from the column at the same time, appearing as a single peak. vurup.sk This is particularly problematic when dealing with complex mixtures of isomers that have very similar boiling points and polarities. For instance, positional and skeletal isomers of 4-methyl-2-pentene might co-elute, leading to inaccurate quantification and identification.

To overcome co-elution, several methodological solutions can be employed:

Method Optimization: Adjusting the GC parameters, such as the temperature program (using a slower ramp rate), carrier gas flow rate, and column length, can enhance separation.

Column Selection: Employing a different stationary phase with a higher selectivity for the target analytes can resolve co-eluting peaks. For example, a more polar stationary phase may provide better separation of alkene isomers than a nonpolar one.

Multidimensional GC (GCxGC): This powerful technique uses two columns with different stationary phases to provide a two-dimensional separation, significantly increasing peak capacity and resolving complex co-elutions.

Deconvolution Software: Advanced software algorithms can be used to mathematically resolve overlapping peaks from GC-MS data by analyzing the subtle differences in their mass spectra across the peak.

Advanced Spectroscopic Techniques

Infrared Resonant Vacuum Ultraviolet Mass-Analyzed Threshold Ionization Spectroscopy (for conformational studies)

While gas chromatography is invaluable for isomeric separation, advanced spectroscopic techniques are required to probe the conformational landscape of flexible molecules like this compound. Infrared Resonant Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (IR-VUV MATI) spectroscopy is a powerful method for obtaining conformer-specific vibrational spectra of molecules in the gas phase. researchgate.netmdpi.com

This technique involves a two-step ionization process. First, an infrared laser is used to selectively excite a specific conformer of the molecule to a particular vibrational state. Subsequently, a tunable vacuum ultraviolet laser is scanned to ionize the vibrationally excited molecule. By monitoring the ion signal as a function of the VUV laser wavelength, a high-resolution ionization spectrum is obtained. This allows for the precise determination of the ionization energy of each conformer and provides detailed information about its vibrational structure in both the neutral and cationic states.

Computational and Theoretical Studies of Trans 4 Methyl 2 Pentene

Quantum Mechanical and Density Functional Theory (DFT) Investigations

DFT has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. It is extensively used to model the electronic structure and properties of compounds like trans-4-Methyl-2-pentene.

A foundational step in nearly all computational studies is the optimization of the molecule's geometry to find its lowest energy structure. This process involves calculating the forces on each atom and adjusting the atomic positions until a stationary point on the potential energy surface is located, corresponding to a minimum energy conformation. For this compound, methods like DFT with the B3LYP functional and a basis set such as 6-31G(d) are commonly employed to determine the equilibrium structure. scielo.br This optimized geometry provides the most stable three-dimensional arrangement of the atoms and is the basis for subsequent calculations of properties and reactivity. Quantum chemical calculations have been utilized in studies involving this compound to understand reaction stereospecificity, which relies on an accurate representation of the molecular structure. acs.orgnih.gov

Once the molecular geometry is optimized, a frequency calculation is typically performed. These calculations determine the vibrational modes of the molecule. From this data, key thermodynamic parameters can be calculated using the principles of statistical mechanics. These parameters include:

Enthalpy (H)

Entropy (S)

Gibbs Free Energy (G)

These values are crucial for predicting the stability of the molecule and the spontaneity and equilibrium of its reactions. While extensive experimental thermodynamic data is available through resources like the NIST Chemistry WebBook, computational methods allow for the prediction of these properties without the need for empirical measurement. researchgate.netacs.org For instance, studies have identified 4-methyl-2-pentene (B213027) as a high-performing working fluid in Organic Rankine Cycle systems through computational screening and optimization, a process reliant on accurate thermodynamic property estimation. researchgate.netresearchgate.net

Understanding the distribution of electrons within a molecule is key to explaining its polarity, reactivity, and intermolecular interactions. DFT calculations can map the electron density and derive atomic charges, providing a quantitative picture of the electronic landscape. Common methods for this analysis include Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and mapping of the Molecular Electrostatic Potential (MEP).

A Quantitative Structure-Activity Relationship (QSAR) study on the reaction rates of alkenes with ozone calculated quantum chemical descriptors for this compound using DFT at the B3LYP/6-31G(d) level. scielo.br This analysis provides insight into the electronic properties of the carbon-carbon double bond, which is the primary site of reactivity.

| Descriptor | Calculated Value | Description |

|---|---|---|

| μG (dipole moment) | 0.378799 Debye | Indicates the overall polarity of the molecule. |

| Sum of Mulliken charges on C=C | -0.259956 | Represents the net charge localized on the two double-bonded carbon atoms. |

| Sum of APT charges on C=C | -0.235456 | Represents the sum of Atomic Polar Tensor charges on the double-bonded carbons. |

Note: The source paper labels the charge sums as being on "O1 and O2" and "C1 and C2" respectively, which are interpreted as typos and corrected here to refer to the carbons of the double bond, the molecule's key reactive feature.

One of the most powerful applications of computational chemistry is the ability to map out reaction mechanisms, including the characterization of high-energy, transient structures like transition states. For the epoxidation of alkenes with peroxy acids, a key question has been the geometry of the transition state.

Theoretical studies have shown that for simple alkenes, the reaction proceeds through a "spiro" transition state rather than a planar one. scielo.br In this arrangement, the plane of the peroxy acid is roughly perpendicular to the plane of the forming oxirane ring. DFT calculations, such as those using the B3LYP functional, have demonstrated that this spiro-like structure is energetically favored. scielo.br This orientation allows for an efficient, synchronous transfer of the oxygen atom to the double bond. scielo.br

In the context of alkene epoxidation, DFT calculations have shown that the activation energy for the trans epoxidation is lower than that for the corresponding cis isomer, indicating a faster reaction rate for the trans-alkene. scielo.br Beyond epoxidation, the reaction profiles for other transformations involving this compound have also been studied. For example, quantum chemical calculations have been used to investigate the stereospecific addition of photochemically generated carbenes to both cis- and this compound, confirming that the reaction proceeds in a way that retains the stereochemistry of the starting alkene. acs.orgnih.gov These calculations are consistent with experimental findings and provide a theoretical basis for the observed product distributions. acs.orgnih.gov

Chemical Kinetics Simulations

Decomposition Pathways Analysis

Atmospheric Reaction Rate Constant Predictions

The atmospheric persistence of volatile organic compounds like this compound is largely determined by their reaction rates with key atmospheric oxidants. oup.com Computational chemistry, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, provides a powerful tool for predicting these reaction rate constants. scielo.br

QSAR models have been developed to predict the reaction rate constants of a wide array of alkenes, including this compound, with atmospheric oxidants such as ozone (O₃) and the hydroxyl radical (•OH). scielo.brnih.gov These models are often built upon foundational data derived from Density Functional Theory (DFT) calculations, which can elucidate the ground-state and transition-state structures of the reacting molecules. scielo.br

One such study utilized a stepwise multiple linear regression (MLR) and a general regression neural network (GRNN) to develop predictive models. scielo.br For a dataset of 98 alkenes reacting with the hydroxyl radical, a GRNN model based on four molecular descriptors was shown to be highly effective. scielo.br Similarly, a GRNN model using three descriptors was developed for reactions with ozone. scielo.br These computational models demonstrate strong predictive power, with a high correlation coefficient (r = 0.977) between estimated and experimental values for OH radical reactions across a broad set of 720 compounds. oup.com

The predicted atmospheric reaction rate constants for this compound highlight its reactivity. The data from these predictive models are crucial for atmospheric chemistry simulations, helping to gauge the compound's contribution to photochemical processes like ozone formation. nih.gov

| Reactant | -log(k) [cm³ molecule⁻¹ s⁻¹] (Experimental) | -log(k) [cm³ molecule⁻¹ s⁻¹] (Predicted - MLR) | -log(k) [cm³ molecule⁻¹ s⁻¹] (Predicted - GRNN) |

|---|---|---|---|

| Hydroxyl Radical (•OH) | 10.22 | 10.31 | 10.21 |

This table presents predicted reaction rate constants from QSAR models for this compound with the hydroxyl radical. The experimental value is provided for comparison with values predicted by Multiple Linear Regression (MLR) and General Regression Neural Network (GRNN) models. scielo.br

Stereochemical Preference Modeling

Specific computational studies modeling the stereochemical preference in reactions involving this compound were not identified in the surveyed scientific literature.

The reaction pathways of alkenes are fundamentally governed by a combination of steric and electronic factors. researchgate.net Computational methods, such as Density Functional Theory (DFT) analysis, are instrumental in dissecting these contributions to understand reaction mechanisms and stereoselectivity. researchgate.net

Steric Factors: Steric hindrance refers to the influence of the spatial arrangement of atoms and groups on a reaction. In the context of this compound, the isopropyl group and the methyl group attached to the carbon-carbon double bond create a specific steric environment. During a reaction, the approach of a reactant to the double bond will be influenced by the size and position of these alkyl groups. DFT calculations can model the transition states of different reaction pathways, and the relative energies of these transition states can reveal the degree of steric clash. A pathway with a high-energy transition state often indicates significant steric repulsion, making it less favorable. researchgate.net

Electronic Factors: The electronic properties of a molecule dictate its reactivity. The double bond in this compound is a region of high electron density, making it susceptible to attack by electrophilic species. The alkyl groups attached to the double bond act as electron-donating groups through an inductive effect, which can further influence the electron density and reactivity of the double bond. DFT analysis can provide detailed information about the electronic structure, such as the distribution of electron density and the energies of molecular orbitals (e.g., HOMO and LUMO). These electronic parameters are critical in predicting how the molecule will interact with other reactants and which reaction pathways will be electronically favored. researchgate.net

By computationally modeling reaction transition states, researchers can analyze key structural information, such as the distance between reacting atoms. For instance, studies on related reactions have shown that electron-donating groups can lead to later transition states, as indicated by the bond distances between the reacting centers. researchgate.net This type of detailed analysis allows for a quantitative understanding of how subtle changes in electronic structure affect the energy barriers and, consequently, the preferred reaction pathway. researchgate.net

Polymer Chemistry and Materials Science Applications Involving Trans 4 Methyl 2 Pentene

Monomer for Polymerization (via related intermediates or derivatives)

While trans-4-methyl-2-pentene is not typically directly polymerized, its significance in polymer chemistry lies in its role as a readily available intermediate that can be converted into specific monomers. For instance, it can be isomerized to 4-methyl-1-pentene (B8377), the monomer for Poly(4-methyl-1-pentene), or serve as a starting material for the synthesis of 4-methyl-2-pentyne (B1585047), the monomer for Poly(4-methyl-2-pentyne). researchgate.netnii.ac.jp

Poly(4-methyl-1-pentene) (PMP) Synthesis and Properties

Poly(4-methyl-1-pentene), commercially known as PMP or TPX®, is a high-performance, semi-crystalline thermoplastic. mdpi.comwikipedia.org It is produced through the polymerization of 4-methyl-1-pentene. wikipedia.org PMP is distinguished by a unique combination of properties, including very low density, high transparency, excellent gas permeability, high thermal stability, and good chemical resistance. mdpi.comwikipedia.orgnih.gov These characteristics make it suitable for specialized applications in medical equipment, laboratory ware, food packaging, and electronics. mdpi.comwikipedia.orgtandfonline.com

The synthesis of PMP is achieved through the coordination polymerization of 4-methyl-1-pentene, where the choice of catalyst is crucial for controlling the polymer's properties, particularly its stereoregularity (isotacticity). mdpi.com Four main categories of catalysts are employed for PMP production. mdpi.comnih.gov

Ziegler-Natta Catalysts : These were the first catalysts used for PMP synthesis and remain dominant in industrial production. mdpi.comwikipedia.org Typically heterogeneous systems, they often consist of a titanium compound like titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂), activated by an organoaluminum cocatalyst such as triethylaluminium (Al(C₂H₅)₃). wikipedia.orgmdpi.com Ziegler-Natta catalysts are particularly effective at producing highly isotactic PMP, which leads to its characteristic crystalline structure and properties. mdpi.com

Metallocene Catalysts : Metallocenes are single-site catalysts that offer greater control over the polymer's molecular structure compared to traditional multi-site Ziegler-Natta systems. mdpi.comresearchgate.net Catalysts such as rac-ethylenebis(1-indenyl)zirconium dichloride can produce isospecific PMP, while others like diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride can yield syndiotactic PMP. mdpi.com This precise control allows for the synthesis of polymers with tailored properties and the incorporation of comonomers. mdpi.comresearchgate.net

Post-Metallocene Catalysts : This broad class of single-site catalysts lacks the traditional cyclopentadienyl (B1206354) ligand structure of metallocenes. wikipedia.orgd-nb.info They combine the advantages of metallocenes, such as producing polymers with well-defined microstructures, with potentially easier synthesis and greater tolerance to functional groups. researchgate.net Post-metallocene catalysts, like Ziegler-Natta systems, are highly effective in producing PMP with high isotacticity. mdpi.com

Late-Transition Metal Catalysts : Catalyst systems based on late transition metals, such as nickel and palladium, have also been developed for 4-methyl-1-pentene polymerization. mdpi.com For example, α-diimine nickel and palladium catalysts can polymerize the monomer with high activity. mdpi.commdpi.com Introducing bulky substituents into the ligand structure of these catalysts can suppress chain transfer reactions, facilitating the production of high-molecular-weight PMP. mdpi.com

| Catalyst Type | Key Characteristics | Typical Resulting PMP Structure | References |

|---|---|---|---|

| Ziegler-Natta | Heterogeneous, multi-site, typically Ti-based on MgCl₂ support. | Highly isotactic, crystalline. | mdpi.comwikipedia.orgmdpi.com |

| Metallocene | Homogeneous, single-site, allows for stereochemical control. | Can produce isotactic or syndiotactic PMP. | mdpi.commdpi.com |

| Post-Metallocene | Homogeneous, single-site, non-cyclopentadienyl ligands. | Highly isotactic. | mdpi.comwikipedia.orgresearchgate.net |

| Late-Transition Metal | Based on metals like Ni and Pd, tolerant to polar groups. | Can produce high molecular weight PMP. | mdpi.commdpi.com |

The material properties of PMP are a direct result of its unique molecular architecture. PMP is a linear polyolefin characterized by the presence of bulky isobutyl side groups on a polyethylene (B3416737) backbone. mdpi.comtandfonline.com

Due to steric hindrance from these large side chains, the polymer backbone is forced to twist into a stable helical conformation. mdpi.com This helical structure prevents the polymer chains from packing densely, which is the primary reason for PMP's exceptionally low density (≈ 0.83 g/cm³). mdpi.com Uniquely among semi-crystalline polymers, the crystalline phase of PMP is less dense than its amorphous phase. mdpi.comwikipedia.org

This distinct helical conformation is also responsible for several of PMP's other key performance characteristics:

High Melting Point : Despite the loose chain packing, the helical structure is rigid, leading to a high melting point of approximately 235-240 °C and excellent heat resistance. mdpi.comwikipedia.org

High Transparency : The similar refractive indices of the crystalline and amorphous phases, along with the helical structure that minimizes light scattering, result in outstanding optical clarity. tandfonline.com

High Gas Permeability : The loose packing of the helical chains creates significant free volume within the material, allowing gas molecules to permeate through it easily. mdpi.com This property is critical for applications like gas separation membranes and medical devices such as extracorporeal membrane oxygenators (ECMO). mdpi.commdpi.com

The morphology of PMP's crystalline structures can be significantly influenced by processing conditions, which in turn affects the material's mechanical properties. Studies on PMP films have shown that the melt-draw ratio (MDR) during processing is a critical factor in determining the final crystal structure. researchgate.netproquest.com

At lower MDRs, PMP tends to form spherulitic structures, which are common in many semi-crystalline polymers. However, as the MDR is increased (e.g., above a ratio of 100), a distinct transition from spherulites to a parallel platelet or lamellar structure is observed. researchgate.netproquest.com This change in morphology impacts the mechanical behavior of the material. For instance, with an increasing MDR, the distribution density of tie chains (chains that connect different crystalline lamellae) decreases, while the entanglement of chains in the amorphous regions increases. researchgate.netproquest.com This leads to a decrease in yield strength but can improve properties like elastic recovery. proquest.com

Poly(4-methyl-2-pentyne) Synthesis and Characterization

Poly(4-methyl-2-pentyne), also abbreviated as PMP, is a glassy, amorphous polymer synthesized from the disubstituted acetylene (B1199291) monomer, 4-methyl-2-pentyne. researchgate.netresearchgate.net It is recognized as one of the most permeable purely hydrocarbon-based polymers, a property attributed to its high fractional free volume. researchgate.netnih.gov This polymer combines high gas and vapor permeability with good thermal stability and chemical resistance, making it a candidate for membrane-based separation processes. researchgate.netbohrium.com

The polymerization of 4-methyl-2-pentyne is typically carried out using transition metal catalysts, such as those based on niobium, tantalum, or tungsten pentachlorides, often in combination with organometallic cocatalysts like triethylsilane (Et₃SiH) or triphenylbismuth (B1683265) (Ph₃Bi). researchgate.netresearchgate.net

A critical aspect of this synthesis is that the resulting polymer chain can have different geometric configurations, specifically cis and trans structures, at the double bonds along the polymer backbone. The ratio of these cis and trans units is not fixed and is highly dependent on the specific synthetic conditions employed during polymerization. researchgate.net

Key factors influencing the macromolecular chain configuration include:

Catalyst System : Different metal catalysts and cocatalysts can favor the formation of one isomer over the other. For example, polymers synthesized with NbBr₅-based catalysts exhibit different properties and solubility compared to those made with TaBr₅-based systems, which is attributed to differences in their cis/trans content and supramolecular organization. bohrium.com

Solvent Polarity : The polarity of the solvent used for the polymerization reaction can influence the geometric structure of the resulting polymer chains. researchgate.netresearchgate.net

Temperature : The reaction temperature can also affect the stereochemistry of the polymerization. researchgate.netresearchgate.net

Supramolecular Organization and its Relation to Polymer Properties (e.g., solubility, permeability)

The polymerization of this compound first involves its isomerization to 4-methyl-1-pentene, which then polymerizes to form poly(4-methyl-1-pentene) (PMP). The resulting polymer is a semi-crystalline thermoplastic known for its distinctive supramolecular structure, which directly governs its physical and chemical properties. mdpi.com

Due to the presence of bulky isobutyl side groups, the polymer chains of PMP adopt a helical conformation. mdpi.com This helical structure is a key feature of its supramolecular organization. This spatial arrangement prevents the polymer chains from packing densely, resulting in a material with an exceptionally low density. Uniquely, the density of the crystalline regions of PMP is lower than that of its amorphous regions. mdpi.com

The polymer exhibits polymorphism, meaning it can exist in several different crystalline forms. researchgate.net The most stable of these is Form I, which possesses a 7/2 helical conformation and is typically obtained from melting or crystallization in high-boiling-point solvents. mdpi.com This well-defined and loosely packed helical structure creates significant free volume within the material, which is directly responsible for its remarkably high gas permeability, a property leveraged in applications such as gas separation membranes and medical devices like hollow-fiber membranes for extracorporeal membrane oxygenation (ECMO). mdpi.comnih.gov

The supramolecular arrangement also dictates the polymer's interaction with solvents. The bulky side chains and stable carbon-carbon backbone provide steric hindrance, inhibiting interactions with various chemicals and rendering the polymer highly resistant to acids, alkalis, and alcohols. mdpi.com This makes PMP a material of choice for laboratory ware and chemical handling applications. tandfonline.com

Table 1: Gas Permeability of Poly(4-methyl-1-pentene) (PMP) Compared to Other Polymers

| Gas | PMP Permeability (Barrer) | Polypropylene (PP) Permeability (Barrer) | Polyethylene (PE) Permeability (Barrer) |

|---|---|---|---|

| Oxygen (O₂) | 25-35 | 2.3 | 2.9 |

| Nitrogen (N₂) | 8-10 | 0.45 | 1.0 |

| Carbon Dioxide (CO₂) | 80-100 | 8.0 | 12.0 |

| Water Vapor (H₂O) | 200-220 | 7.0 | 10.0 |

Note: Data is approximate and can vary based on specific grade, processing conditions, and temperature.

Table 2: Chemical Resistance (Solubility) of Poly(4-methyl-1-pentene) (PMP)

| Chemical Class | Resistance at 20°C | Effect |

|---|---|---|

| Acids (Dilute) | Excellent | No effect |

| Alkalis | Excellent | No effect |

| Alcohols (e.g., Ethanol) | Excellent | No effect |

| Ketones (e.g., Acetone) | Good | Slight swelling possible over time |

| Aromatic Hydrocarbons (e.g., Toluene) | Limited | Swelling and some loss of strength |

| Halogenated Hydrocarbons (e.g., CCl₄) | Poor | Significant swelling, soluble at elevated temperatures |

Role in Synthetic Rubber Production

This compound is not a primary monomer used in the direct production of synthetic rubbers. The polymer derived from it, poly(4-methyl-1-pentene), is a high-performance thermoplastic with a high melting point and crystalline nature, which contrasts with the amorphous and elastomeric properties characteristic of synthetic rubbers. mdpi.com

However, PMP plays an important ancillary role in the processing and manufacturing of rubber and synthetic leather products. Due to its excellent release properties and high thermal stability, PMP is manufactured into films used as release liners. mdpi.comchemicalbook.com In the production of items like rubber hoses, a PMP film can be used as a mandrel wrap or liner. The rubber is formed and cured around this liner, and the PMP's non-stick surface facilitates easy removal of the finished rubber product. mdpi.com Similarly, it is used as a release paper for the production of synthetic leather. chemicalbook.com

In a more advanced application, PMP has been explored as the thermoplastic phase in dynamically vulcanized thermoplastic elastomers (TPVs). researchgate.net In these materials, an elastomer phase (like EPDM rubber) is finely dispersed within a continuous thermoplastic matrix of PMP. The high melting point of PMP allows for the creation of high-temperature TPVs that maintain their properties at temperatures above 150°C. researchgate.net

Influence of Conformational Stability on Polymer Properties

The conformational stability of the molecules involved in the polymerization process has a profound impact on the final properties of poly(4-methyl-1-pentene).

First, considering the monomer, this compound is conformationally more stable than its cis-isomer due to reduced steric hindrance. While this stability is a factor in the synthesis and handling of the monomer, the most critical conformational feature for the final polymer's properties arises after the monomer isomerizes to 4-methyl-1-pentene.

The dominant influence on the polymer's properties is the conformational stability of the resulting polymer chain. The bulky isobutyl side group of the 4-methyl-1-pentene repeating unit forces the polymer backbone to twist into a stable, helical conformation. mdpi.com This helical structure is energetically favorable as it minimizes steric strain between the large side groups.

This enforced helical conformation is directly responsible for the polymer's key characteristics:

High Thermal Stability: The bulky side chains in their stable helical arrangement restrict the thermal movement of the polymer chains, leading to a high melting point of 230-240°C. mdpi.com

Low Density: The helical shape prevents the polymer chains from packing closely together, creating a structure with significant empty space and resulting in one of the lowest densities among all commercial thermoplastics. mdpi.com

Transparency: The polymer exhibits high transparency because the density of the crystalline phase is very close to that of the amorphous phase, which minimizes light scattering at the boundaries between these regions. nih.gov

Therefore, while the initial monomer has its own conformational stability, it is the highly stable, conformationally-ordered helical structure of the final polymer chain that dictates the unique and valuable properties of poly(4-methyl-1-pentene).

Catalysis Research Involving Trans 4 Methyl 2 Pentene

Catalysts for Synthesis and Stereocontrol